molecular formula C16H11FN4OS B2629805 4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 726155-32-4

4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2629805
M. Wt: 326.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C16H11FN4OS and its molecular weight is 326.35. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those related to the specified compound, have been synthesized with the aim of evaluating their anticancer activity. These derivatives were tested in vitro against human neuroblastoma and human colon carcinoma cell lines. Some compounds exhibited significant cytotoxicity, indicating their potential as leads in anticancer drug development (B. N. Reddy et al., 2015).

H1-antihistaminic Activity

Novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and evaluated for H1-antihistaminic activity. These compounds protected guinea pigs from histamine-induced bronchospasm, with some showing negligible sedation compared to chlorpheniramine maleate, a reference antihistamine. This indicates their potential as new H1-antihistaminic agents with reduced side effects (V. Alagarsamy et al., 2008).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Derivatives designed as conformationally restricted analogues of CA-4, related to the specified compound, were found to be potent inhibitors of tubulin assembly and exhibited remarkable anticancer activity across a range of cancer cell lines. These findings suggest their use as vascular disrupting agents in cancer therapy (Mohsine Driowya et al., 2016).

Antimicrobial Activity

Compounds bearing the triazoloquinazolinone structure have been synthesized and tested for their antimicrobial activity. Some demonstrated potent antibacterial and antifungal effects, suggesting their utility in addressing resistant pathogenic strains (H. Panwar & S. Singh, 2011).

Anticonvulsant Properties

A study on quinoline and triazoloquinoline derivatives, related to the compound , showed that these compounds possess anticonvulsant properties. The triazole-modified series, in particular, demonstrated stronger effects compared to parent compounds, with one derivative being highly effective in standard anticonvulsant tests (Liping Guan et al., 2007).

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS/c17-11-7-5-10(6-8-11)9-20-14(22)12-3-1-2-4-13(12)21-15(20)18-19-16(21)23/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYNRKLWHMUQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NNC(=S)N23)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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